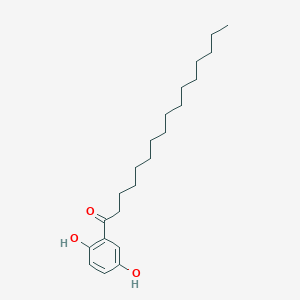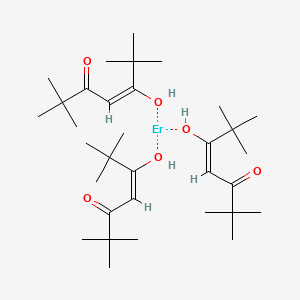
3,3'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] is a chemical compound that belongs to the class of bisphenols It is characterized by the presence of two brominated phenol groups attached to a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] typically involves the bromination of 3,3’-(9H-fluoren-9-ylidene)bisphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Zinc in acetic acid or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Wirkmechanismus
The mechanism of action of 3,3’-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(9H-fluoren-9-ylidene)bisphenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
3,3’-(9H-fluoren-9-ylidene)bis[2,6-dichlorophenol]: Contains chlorine atoms instead of bromine, which can affect its reactivity and applications.
Uniqueness
The bromine atoms also contribute to the compound’s ability to participate in halogen bonding, making it a valuable building block in materials science and organic synthesis .
Eigenschaften
Molekularformel |
C25H14Br4O2 |
|---|---|
Molekulargewicht |
666.0 g/mol |
IUPAC-Name |
2,6-dibromo-3-[9-(2,4-dibromo-3-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H14Br4O2/c26-19-11-9-17(21(28)23(19)30)25(18-10-12-20(27)24(31)22(18)29)15-7-3-1-5-13(15)14-6-2-4-8-16(14)25/h1-12,30-31H |
InChI-Schlüssel |
CFZYQPCIBIBJLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=C(C(=C(C=C4)Br)O)Br)C5=C(C(=C(C=C5)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)

![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
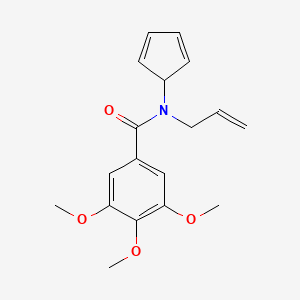
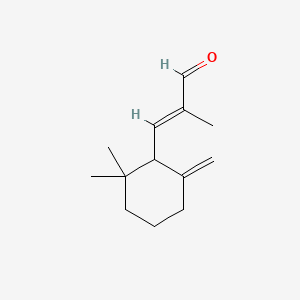

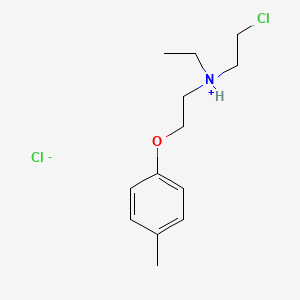

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
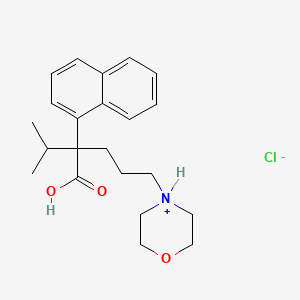
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)
